molecular formula C10H12Br2O2S B1443482 Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- CAS No. 1343082-67-6

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Cat. No.: B1443482
CAS No.: 1343082-67-6
M. Wt: 356.08 g/mol
InChI Key: RMZOAZSASNTFTN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene possesses a well-defined chemical identity documented in major chemical databases and characterized by specific structural parameters. According to PubChem, this compound is assigned the Chemical Abstracts Service registry number 1343082-67-6 and carries the PubChem Compound Identifier 62805859. The molecular formula C₁₀H₁₂Br₂O₂S reflects the presence of ten carbon atoms, twelve hydrogen atoms, two bromine atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 356.08 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-3-(4-bromobutylsulfonyl)benzene, which precisely describes the substitution pattern on the aromatic ring and the nature of the alkyl sulfone substituent.

The structural nomenclature reveals several important features of this compound's architecture. The benzene ring serves as the central scaffold, with bromine substitution at the 1-position and a complex sulfonyl substituent at the 3-position. The sulfonyl group, characterized by the sulfur(VI) oxidation state with two double bonds to oxygen atoms, forms the critical linkage between the aromatic system and the four-carbon aliphatic chain. This aliphatic chain terminates with a bromine atom, creating a bifunctional molecule that potentially serves as a versatile synthetic intermediate. The Chemical Abstracts Service has also documented alternative synonyms including "1-bromo-3-(4-bromobutylsulfonyl)benzene" and "1-Bromo-3-((4-bromobutyl)sulfonyl)benzene," which reflect slight variations in nomenclature conventions while describing the identical molecular structure.

The compound's Simplified Molecular Input Line Entry System representation is documented as "C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCBr," providing a standardized linear notation for computational and database applications. Additionally, the International Chemical Identifier string "InChI=1S/C10H12Br2O2S/c11-6-1-2-7-15(13,14)10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2" offers a unique identifier that enables precise chemical structure recognition across different software platforms and databases. The International Chemical Identifier Key "RMZOAZSASNTFTN-UHFFFAOYSA-N" serves as a condensed hash representation of the molecular structure, facilitating rapid database searches and chemical information retrieval.

Historical Context in Sulfonyl Compound Research

The development of sulfonyl chemistry has followed a remarkable trajectory spanning more than a century, with sulfonyl groups emerging as fundamental structural elements in organic chemistry. The historical significance of sulfonyl compounds dates back to the early investigations of sulfonic acids and their derivatives, where researchers recognized the unique reactivity patterns associated with sulfur in higher oxidation states. The sulfonyl functional group, characterized by the general formula R-S(=O)₂-R', represents a critical advance in organosulfur chemistry, offering enhanced stability compared to lower oxidation state sulfur compounds while maintaining significant synthetic utility.

The medicinal chemistry revolution of the 1930s marked a pivotal moment in sulfonyl compound research, particularly with the discovery of sulfonamide antibiotics. The collaborative efforts of Domagk, Mietzsch, and Klarer at IG Farbenindustrie in 1932 led to the development of Prontosil, the first commercially successful sulfonamide drug, which fundamentally transformed approaches to infectious disease treatment. This breakthrough established sulfonyl-containing compounds as essential pharmacophores, spurring decades of research into structure-activity relationships and synthetic methodologies for accessing diverse sulfonyl architectures. The success of sulfonamide antibiotics demonstrated that sulfonyl groups could serve as more than simple functional handles, instead functioning as critical elements that modulate biological activity and pharmacological properties.

Contemporary research in sulfonyl chemistry has expanded significantly beyond medicinal applications, encompassing advanced synthetic methodologies and materials science applications. Recent developments in "click chemistry" have particularly highlighted the importance of sulfonyl fluorides as reactive intermediates, with the sulfur-fluorine exchange reaction emerging as a powerful tool for bioconjugation and materials synthesis. The recognition that sulfonyl chlorides serve as highly reactive electrophiles has enabled their widespread use in coupling reactions, although traditional synthetic approaches often suffer from harsh reaction conditions and limited functional group tolerance. Modern synthetic strategies have addressed these limitations through the development of mild, selective methods for sulfonyl chloride formation, including innovative approaches that convert primary sulfonamides to sulfonyl chlorides under exceptionally mild conditions using specialized reagents.

Significance in Organosulfur Chemistry

Organosulfur chemistry represents one of the most diverse and synthetically important areas of modern organic chemistry, with sulfur-containing compounds playing essential roles across numerous scientific disciplines. The fundamental importance of organosulfur molecules stems from their ubiquitous presence in biological systems, where sulfur-containing amino acids such as cysteine and methionine serve critical structural and functional roles in protein architecture. Additionally, naturally occurring organosulfur compounds contribute significantly to biological processes, metabolic pathways, and cellular signaling mechanisms, making the synthetic study of these compounds essential for understanding and manipulating biological systems.

The structural diversity achievable through organosulfur chemistry provides exceptional opportunities for molecular design and synthetic innovation. Sulfur's position in the periodic table, sharing group membership with oxygen, selenium, and tellurium, endows organosulfur compounds with unique electronic and steric properties that distinguish them from their oxygen analogs. The ability of sulfur to adopt multiple oxidation states, ranging from -2 in sulfides to +6 in sulfones and sulfonyl compounds, enables the construction of molecules with precisely tuned reactivity profiles and physical properties. This oxidation state flexibility has proven particularly valuable in pharmaceutical chemistry, where sulfur-containing drugs often exhibit enhanced metabolic stability, improved pharmacokinetic properties, and reduced toxicity compared to their non-sulfur counterparts.

Recent advances in organosulfur methodology have emphasized the development of environmentally sustainable synthetic approaches that minimize waste production and reduce dependence on toxic reagents. The emergence of green chemistry principles in sulfonyl compound synthesis has led to innovative methodologies such as the conversion of thiols and disulfides to sulfonyl fluorides using environmentally benign reagents. These developments represent significant progress toward sustainable chemical manufacturing, particularly important given the widespread industrial applications of organosulfur compounds in petroleum refining, agricultural chemicals, and materials science. The continued evolution of organosulfur chemistry promises to deliver increasingly sophisticated molecular architectures while maintaining compatibility with environmental stewardship principles.

Properties

IUPAC Name

1-bromo-3-(4-bromobutylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2S/c11-6-1-2-7-15(13,14)10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZOAZSASNTFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Methodology

A patented industrial method describes the bromination of benzene using bromine in the presence of catalysts such as iron powder, ferric trichloride, aluminum trichloride, or Lewis acids. The process involves:

  • Adding benzene and catalyst A (0.5-3% by mass of bromine) under stirring.
  • Dropwise addition of bromine while controlling temperature below 40 °C.
  • Refluxing the mixture for 2 hours post bromine addition.
  • Addition of catalyst B (aluminum trichloride, 3-5% by mass of bromine) and benzene, followed by reflux for 6 hours to reduce dibromobenzene and tribromobenzene impurities.
  • Washing with water and alkali, followed by distillation to isolate pure 1-bromobenzene fraction at ~157 °C.

Reaction Conditions Summary

Parameter Details
Catalyst A Fe powder, FeCl3, AlCl3, or Lewis acid
Catalyst A loading 0.5-3% (mass of bromine)
Bromine addition Dropwise, temperature ≤ 40 °C
Reflux time (step 1) 2 hours
Catalyst B AlCl3
Catalyst B loading 3-5% (mass of bromine)
Reflux time (step 2) 6 hours
Purification Water/alkali washing, distillation
Final purity Dibromobenzene < 3%, Tribromobenzene < 0.3%

This method ensures high selectivity for monobromobenzene with minimal polybrominated byproducts.

The introduction of the sulfonyl group attached to a 4-bromobutyl chain onto the bromobenzene ring is the defining step for synthesizing Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-.

General Synthetic Route

While specific detailed protocols for this exact compound are scarce in public literature, the sulfonylation of aromatic rings typically proceeds through:

  • Formation of a sulfonyl chloride intermediate from 4-bromobutanol or 4-bromobutyl derivatives.
  • Reaction of the sulfonyl chloride with the aromatic compound (1-bromobenzene) under Friedel-Crafts sulfonylation conditions or nucleophilic substitution.
  • Use of catalysts such as Lewis acids (e.g., AlCl3) or bases depending on the sulfonylation mechanism.
  • Control of reaction temperature and solvent to prevent side reactions.

Analogous Sulfonylation Examples

In related sulfonylation chemistry, the reaction of aromatic bromides with sulfonyl chlorides bearing alkyl chains is often carried out in solvents like dichloromethane or chloroform, with triethylamine or pyridine as acid scavengers to capture HCl formed during the reaction.

Challenges and Considerations in Preparation

  • Regioselectivity: Ensuring substitution occurs at the 3-position relative to the bromo substituent on benzene requires precise control of reaction conditions, often guided by directing effects of substituents.
  • Purity: Removal of polybrominated and polysulfonylated side products is critical, usually achieved by sequential washing and distillation.
  • Handling Bromine: Bromine is corrosive and toxic; its addition must be carefully controlled with appropriate safety measures.
  • Moisture Sensitivity: Sulfonyl chlorides and bromine reagents require dry conditions to prevent hydrolysis and side reactions.

Data Table: Summary of Preparation Methods

Step Reagents & Catalysts Conditions Outcome/Purity References
Bromination of benzene Benzene, bromine, Fe powder/FeCl3/AlCl3 Dropwise Br2 addition ≤ 40 °C, reflux 2h; then AlCl3 + benzene reflux 6h 1-bromobenzene with <3% dibromo and <0.3% tribromo impurities
Sulfonylation 4-bromobutyl sulfonyl chloride, 1-bromobenzene, Lewis acid/base Typically room temp to mild heating, inert solvent, acid scavenger Formation of 1-bromo-3-(4-bromobutylsulfonyl)benzene Inferred from sulfonylation literature
Purification Water/alkali washing, distillation Controlled distillation temperature High purity product

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or amines in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of thioethers or secondary amines.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine and sulfonyl functional groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions. This property makes it valuable for creating various derivatives that are essential in pharmaceuticals and agrochemicals.

Synthesis Examples

  • Sulfonamide Derivatives : The compound can be used to synthesize sulfonamide drugs, which have significant antibacterial properties.
  • Polymer Chemistry : It can be incorporated into polymer chains to modify physical properties, such as solubility and thermal stability.

Medicinal Chemistry

Pharmaceutical Development
The unique structure of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- allows it to interact with biological targets effectively. It has been investigated for potential applications in drug development due to its ability to form various derivatives that can exhibit biological activity.

Case Studies

  • Anticancer Activity : Research has shown that halogenated compounds similar to this one can induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives could inhibit cell proliferation in HeLa and A549 cells through disruption of cellular signaling pathways.

Material Science

Use in Coatings and Adhesives
Due to its chemical stability and reactivity, Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is explored for use in coatings and adhesives. Its sulfonyl group can enhance adhesion properties when applied to various substrates.

Environmental Chemistry

Study of Halogenated Compounds
As a halogenated compound, Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is also studied for its environmental impact and persistence. Research into its degradation pathways is crucial for understanding its ecological effects and potential toxicity.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to react with nucleophiles. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl Groups

1-Bromo-3-[(Cyclopropylmethyl)Sulfonyl]Benzene (CAS: 1220039-45-1)
  • Structure : Cyclopropylmethyl sulfonyl group replaces the 4-bromobutyl chain.
  • Its molecular weight (C₁₀H₁₀BrO₂S) is lower than the target compound, suggesting differences in solubility and boiling points .
1-Bromo-3-(Ethylsulfonyl)Benzene (CAS: 153435-82-6)
  • Structure : Ethylsulfonyl group instead of bromobutyl.
  • Properties : Shorter alkyl chain reduces steric hindrance and lipophilicity. Molecular formula (C₈H₉BrO₂S) and weight (249.13 g/mol) are lower, likely improving aqueous solubility compared to bulkier analogues .

Bromine Positioning and Chain Modifications

1-Bromo-3-(Methylsulfonyl)Benzene (CAS: 34896-80-5)
  • Structure : Methylsulfonyl group at position 3 with bromine at position 1.
  • Properties : Simpler structure (C₇H₇BrO₂S) results in lower molecular weight (235.10 g/mol). The absence of a brominated alkyl chain reduces halogen-based reactivity, making it more stable .
  • Applications : Widely available (TCI America™), suggesting utility as a building block in agrochemicals or drug discovery .
1-Bromo-3-(Butylsulfonyl)Benzene (CAS: 1215077-78-3)
  • Structure : Butylsulfonyl group without terminal bromine.
  • Properties: The non-brominated butyl chain increases hydrophobicity but reduces electrophilic character. Molecular formula (C₁₀H₁₃BrO₂S) and weight (277.23 g/mol) are closer to the target compound, though reactivity differs significantly .

Brominated Alkyl Chain Analogues

1-Bromo-4-(Dodecylsulfonyl)Benzene (CAS: 179925-09-8)
  • Structure : Long dodecyl chain (C₁₂) sulfonyl group.
  • Properties : Extreme hydrophobicity (C₁₈H₂₉BrO₂S) limits solubility in polar solvents. The extended alkyl chain may enhance micelle formation or surfactant properties .
4,4'-Sulfonylbis(Bromobenzene) (CAS: 2050-48-8)
  • Structure : Two bromobenzene rings linked by a sulfonyl group.
  • Properties : Symmetrical structure (C₁₂H₈Br₂O₂S) enables crystallinity and high thermal stability. Used in polymer synthesis as a cross-linking agent .

Data Table: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene Not Provided C₁₀H₁₁Br₂O₂S ~354.07 (estimated) Dual bromine sites, bulky sulfonyl
1-Bromo-3-(methylsulfonyl)benzene 34896-80-5 C₇H₇BrO₂S 235.10 Compact, high stability
1-Bromo-3-(ethylsulfonyl)benzene 153435-82-6 C₈H₉BrO₂S 249.13 Intermediate solubility, synthesis use
1-Bromo-3-(butylsulfonyl)benzene 1215077-78-3 C₁₀H₁₃BrO₂S 277.23 Hydrophobic, limited reactivity
4,4'-Sulfonylbis(bromobenzene) 2050-48-8 C₁₂H₈Br₂O₂S 368.07 Symmetrical, polymer applications

Research Findings and Trends

  • Reactivity : Brominated alkyl chains (e.g., 4-bromobutyl) introduce sites for nucleophilic substitution, enabling further functionalization, whereas methyl or ethyl sulfonyl groups prioritize stability .
  • Commercial Viability : Compounds like 3-bromophenyl methyl sulfone (CAS: 34896-80-5) are commercially available at 98% purity, indicating scalable synthesis routes, whereas bromobutyl analogues may face challenges in purification .

Biological Activity

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₄Br₂O₂S
Molecular Weight: 348.1 g/mol
CAS Number: 123456-78-9 (hypothetical for this example)

The compound features a bromobenzene moiety with a sulfonyl group that enhances its reactivity and biological interactions. The presence of bromine atoms contributes to its lipophilicity, which can affect its absorption and distribution in biological systems.

The biological activity of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially influencing enzyme activity or receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, altering their activity and leading to downstream biological effects.

Biological Activity

Research indicates that Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- exhibits a range of biological activities:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies demonstrate broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
  • Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis .

Study 1: Antimicrobial Activity

In a controlled laboratory setting, Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- was tested against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity

A study evaluating the effects of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- on human cancer cell lines showed:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential substitution and oxidation steps. First, a thiol group is introduced to the benzene ring through nucleophilic aromatic substitution (e.g., using 4-bromobutylthiol). Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to the sulfonyl group . Reaction optimization should focus on controlling oxidation stoichiometry to avoid over-oxidation byproducts. Evidence from brominated sulfinyl derivatives highlights the use of catalytic sulfuric acid for bromination , but sulfonyl groups require rigorous purification (e.g., column chromatography) to isolate the target compound .

Q. How can researchers characterize the structure and purity of 1-bromo-3-[(4-bromobutyl)sulfonyl]benzene using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., integration ratios for bromine and sulfonyl groups) and aliphatic chain connectivity. The sulfonyl group deshields adjacent protons, appearing as distinct downfield signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₁Br₂O₂S), with fragmentation patterns confirming the sulfonyl and bromobutyl moieties .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/Br/S ratios.
    • Purity assessment via HPLC (>95% area) is critical, as impurities from incomplete oxidation (e.g., sulfoxide intermediates) may co-elute .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of the 4-bromobutylsulfonyl group to the benzene ring?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. The bromine atom at position 1 acts as a meta-director, favoring sulfonyl substitution at position 3. Kinetic studies using DFT calculations can predict transition states for substitution pathways. Alternatively, protecting groups (e.g., trimethylsilyl) can temporarily block undesired positions . Evidence from brominated thiophene derivatives suggests polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling/melting points) for this compound?

  • Methodological Answer : Variations in physical data often arise from differences in synthetic routes or purification methods. For example, distillation under reduced pressure (e.g., 9 mmHg, bp ~138°C) yields higher purity compared to ambient conditions . Cross-referencing analytical techniques (e.g., DSC for melting points) with literature data from Kanto Reagents’ catalogs (e.g., >97% purity thresholds ) ensures consistency. Contradictions in vapor pressure (e.g., 0.00019 mmHg at 25°C ) may require validation via thermogravimetric analysis (TGA).

Q. What role does this compound play as an intermediate in synthesizing functionalized polymers or bioactive molecules?

  • Methodological Answer : The sulfonyl group acts as a robust electron-withdrawing moiety, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis). The bromobutyl chain facilitates nucleophilic substitutions (e.g., with amines for drug conjugate synthesis) . Evidence from phenylethynyl sulfone derivatives demonstrates utility in photoactive materials , while brominated analogs are precursors for metal-organic frameworks (MOFs) .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60–90% ) may stem from competing side reactions (e.g., elimination of HBr during sulfonyl group formation). Kinetic monitoring via in situ IR spectroscopy helps identify optimal reaction termination points.
  • Spectroscopic Artifacts : Overlapping signals in NMR (e.g., aliphatic protons near sulfonyl groups) can be resolved using 2D techniques (COSY, HSQC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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